molecular formula C11H18N2O2 B2771897 N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}acetamide CAS No. 2179723-98-7

N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}acetamide

Cat. No.: B2771897
CAS No.: 2179723-98-7
M. Wt: 210.277
InChI Key: IMMVWRSHSQGVNA-UHFFFAOYSA-N
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Description

N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an acetamide group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}acetamide can be achieved through various synthetic routes. One common method involves the reaction of piperidine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Another method involves the use of alkyl cyanoacetates, which react with substituted aryl or heteryl amines under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then be further modified to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide
  • 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide

Uniqueness

N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and acetamide group make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(1-prop-2-enoylpiperidin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-11(15)13-6-4-5-10(8-13)7-12-9(2)14/h3,10H,1,4-8H2,2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMVWRSHSQGVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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